molecular formula C22H17BrN2O3 B3676778 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B3676778
M. Wt: 437.3 g/mol
InChI Key: PLJWNQOTLWIKID-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is a complex organic compound with a molecular formula of C22H16BrN2O3 This compound is characterized by the presence of a brominated phenyl group, a benzoxazole ring, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-14-11-15(7-9-18(14)23)22-25-19-12-16(8-10-20(19)28-22)24-21(26)13-27-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJWNQOTLWIKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3-methylphenylamine to obtain 4-bromo-3-methylphenylamine. This intermediate is then reacted with salicylic acid to form the benzoxazole ring through a cyclization reaction. The final step involves the acylation of the benzoxazole derivative with phenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-3-methylphenyl)ethyl]cyclopropanamine
  • N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide stands out due to its combination of a brominated phenyl group, a benzoxazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Reactant of Route 2
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N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

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